molecular formula C21H17NO3 B5539484 N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide CAS No. 5928-02-9

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B5539484
CAS No.: 5928-02-9
M. Wt: 331.4 g/mol
InChI Key: XVXXDUJPCKHVKO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound that features a benzodioxole moiety and an acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps. One common approach is the coupling of a benzodioxole derivative with an acenaphthylene derivative under specific reaction conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, where the benzodioxole derivative is reacted with an acenaphthylene derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a role in binding to these targets, while the acenaphthylene core may contribute to the compound’s overall stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its combination of a benzodioxole moiety and an acenaphthylene core This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21(22-11-13-4-9-18-19(10-13)25-12-24-18)17-8-7-15-6-5-14-2-1-3-16(17)20(14)15/h1-4,7-10H,5-6,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXDUJPCKHVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350118
Record name ST005941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-02-9
Record name ST005941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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